molecular formula C7H13NO B1597662 1-Isocyano-3-isopropoxypropane CAS No. 602262-07-7

1-Isocyano-3-isopropoxypropane

Cat. No. B1597662
M. Wt: 127.18 g/mol
InChI Key: ZBVOUDVXZGFFDF-UHFFFAOYSA-N
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Description

1-Isocyano-3-isopropoxypropane (IPIP) is an organic compound that is widely used as an intermediate in the synthesis of a variety of organic compounds. IPIP is a versatile reagent that is used in a variety of laboratory and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in the use of IPIP.

Scientific Research Applications

Isopropanol as a Production Platform

  • Bio-based Isopropanol Production : A study on the engineered Cupriavidus necator strain for isopropanol production highlights the potential of using biological platforms for producing chemicals from renewable sources. This approach leverages synthetic pathways to convert carbon from renewable waste into isopropanol, demonstrating an innovative use of biotechnology in chemical synthesis (Grousseau et al., 2014).

Chemical Synthesis and Reactions

  • Electroreductive Coupling : The electroreduction of 1-indolealkanones in isopropanol leading to cyclized products showcases the use of electrochemical methods for complex organic transformations. This method emphasizes the role of isopropanol in facilitating reductive couplings, revealing its utility in synthetic chemistry (Kise et al., 2008).

  • Polymer Synthesis in Isopropanol : Research on the use of isopropanol for synthesizing high molecular weight polyether-urea copolymers indicates its utility as a solvent in polymer chemistry. This work demonstrates isopropanol's role in enabling precise synthetic control over polymer properties (Yilgor et al., 2004).

Photoreaction and Reduction Studies

  • Photochemical Reactions : The study of photochemical reactions of cytosine analogs in isopropanol contributes to understanding how light can induce chemical changes in nucleic acid components. This research could have implications for understanding DNA damage and repair mechanisms (Ekpenyong & Shetlar, 1979).

  • Photo-induced Metal-free Reduction : A report on the metal-free, photo-induced reduction of C-X bonds using isopropanol as both solvent and reducing agent highlights innovative approaches to dehalogenation. This method provides a green chemistry alternative for modifying organic molecules (Cao et al., 2019).

properties

IUPAC Name

1-isocyano-3-propan-2-yloxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)9-6-4-5-8-3/h7H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVOUDVXZGFFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370504
Record name 1-Isocyano-3-[(propan-2-yl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-3-isopropoxypropane

CAS RN

602262-07-7
Record name 1-Isocyano-3-(1-methylethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602262-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isocyano-3-[(propan-2-yl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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